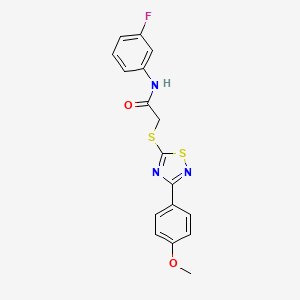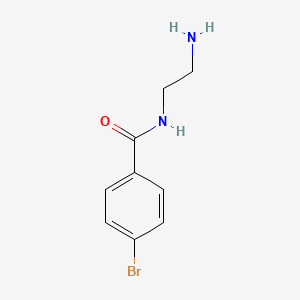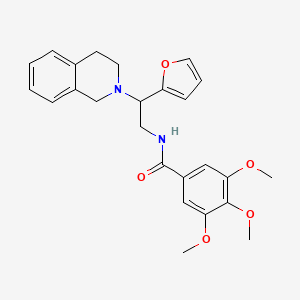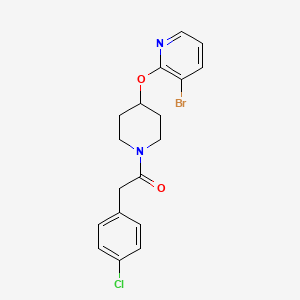![molecular formula C24H18N4O2 B3012973 1-(naphthalen-1-ylmethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941908-44-7](/img/structure/B3012973.png)
1-(naphthalen-1-ylmethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(naphthalen-1-ylmethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a heterocyclic compound that appears to be related to various synthesized compounds with potential biological activities. The structure suggests the presence of multiple aromatic systems, including a naphthalene moiety and a pyrido[3,2-d]pyrimidine-2,4-dione framework, which are often seen in compounds with diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the synthesis of spiro[naphthalene-2,5'-pyrimidine]-4-carbonitrile derivatives using 1,3-dimethylbarbituric acid, aldehydes, and cyclohexylidene malononitrile in the presence of DBU as a catalyst . Similarly, the synthesis of 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes was achieved by reacting 2-aminopyrimidine with 2-hydroxy-1,4-naphthoquinone . These methods highlight the versatility of naphthalene and pyrimidine derivatives in forming complex structures with potential biological activities.
Molecular Structure Analysis
X-ray crystallographic studies have been used to confirm the structures of synthesized compounds, revealing details such as intermolecular and intramolecular hydrogen bonding, as well as the crystal packing within the unit cell . The structure of a related compound, 1-(2-pyridyl)methyl-[3,4]naphthyl-2,6-pyrimidine, was determined by X-ray single crystal diffraction analysis, showing that it forms a 1D chain structure through π-π stacking interactions .
Chemical Reactions Analysis
The reactivity of naphthalene and pyrimidine derivatives allows for the formation of various complexes and the introduction of different substituents. For instance, the reaction of a pyrimidine-based ligand with metal acetates resulted in the formation of metal complexes with square planar/tetrahedral geometry . The direct cycloauration of naphthalene derivatives with sodium tetrachloroaurate(III) led to the formation of complexes with a square planar structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the thermal analyses of metal complexes of pyrimidine derivatives indicated the presence of monohydrate complexes . The stability of mono- and disubstituted naphthalene-1,4-diones in alkaline and acidic media was investigated, with some compounds exhibiting good antimicrobial activity . The electronic, structural, and spectroscopic properties of these compounds can be further discussed using density functional theory, as demonstrated in the study of naphthoquinone-based chemosensors .
Scientific Research Applications
Chemosensors for Transition Metal Ions
Research demonstrates the use of naphthoquinone derivatives, including compounds similar to the specified chemical, as chemosensors for metal ions. These compounds show selective binding and colorimetric response to specific metal ions such as Cu2+ ions, highlighting their potential in metal ion detection and analysis (Gosavi-Mirkute et al., 2017).
Antimicrobial Activity
Studies on substituted naphthalene-1,4-diones, closely related to the compound , have shown antimicrobial properties. These compounds exhibit significant activity against various microbes, suggesting potential applications in developing antimicrobial agents (Voskienė et al., 2011).
Metal Ion Binding and Sensing
Various derivatives of naphthoquinone, structurally similar to the specified compound, have been synthesized and studied for their abilities as chemosensors. These compounds demonstrate unique binding selectivity and sensing abilities for metal ions like Ni2+ and Cu2+ (Patil et al., 2017).
Synthesis and Characterization of Metal Complexes
Research includes the synthesis of pyrimidine-based ligands and their metal complexes, which are closely related to the compound . These studies focus on understanding the structural and spectroscopic properties of these complexes, which may have implications in various fields including material science and pharmacology (Chioma et al., 2018).
Fluorescence Studies and Chemical Probes
Naphthoquinone derivatives have been studied for their UV/Vis and fluorescence properties, particularly in relation to metal ion detection. These compounds, similar to the one specified, can serve as chemical probes for ions like Zn2+, aiding in biological and environmental sensing applications (Balakrishna et al., 2018).
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c29-23-22-21(11-5-13-26-22)27(24(30)28(23)15-17-6-4-12-25-14-17)16-19-9-3-8-18-7-1-2-10-20(18)19/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKZOTHAUDAEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C(=O)N(C3=O)CC5=CN=CC=C5)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalen-1-ylmethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)
![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)
![2-(3-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3012895.png)


![N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012901.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3012903.png)
![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012906.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B3012907.png)
![4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B3012910.png)

